3'-Deoxy-3'-chlorokanamycin A

Description

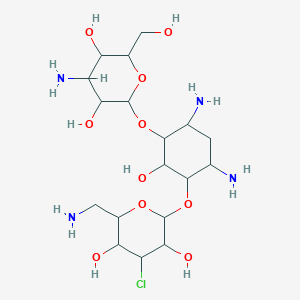

3'-Deoxy-3'-chlorokanamycin A is a semisynthetic derivative of kanamycin A, an aminoglycoside antibiotic. The compound features a chlorine atom at the 3' position of the glucopyranosyl ring and a deoxygenation at the same site, altering its interaction with bacterial ribosomes and resistance enzymes. Kanamycin derivatives are known to inhibit protein synthesis by binding to the 30S ribosomal subunit, but structural modifications like 3'-deoxy-3'-chloro substitutions aim to evade inactivation by bacterial aminoglycoside-modifying enzymes (AMEs), such as acetyltransferases and phosphotransferases .

Properties

CAS No. |

139978-80-6 |

|---|---|

Molecular Formula |

C18H35ClN4O10 |

Molecular Weight |

502.9 g/mol |

IUPAC Name |

2-(aminomethyl)-4-chloro-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,5-diol |

InChI |

InChI=1S/C18H35ClN4O10/c19-8-10(25)6(2-20)30-17(12(8)27)32-15-4(21)1-5(22)16(14(15)29)33-18-13(28)9(23)11(26)7(3-24)31-18/h4-18,24-29H,1-3,20-23H2 |

InChI Key |

QAEUOFZUFKQKED-UHFFFAOYSA-N |

SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)Cl)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)Cl)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |

Synonyms |

3'-chloro-3'-deoxykanamycin A 3'-deoxy-3'-chlorokanamycin A 3-CDKA |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural or functional similarities with 3'-Deoxy-3'-chlorokanamycin A, offering insights into the impact of 3' modifications on biological activity:

Kanamycin A (Parent Compound)

- Structure : Retains hydroxyl (-OH) groups at the 3' and 4' positions.

- Chlorine’s electronegativity and steric bulk may further hinder enzyme-mediated inactivation.

- Resistance Profile : Kanamycin A is susceptible to AMEs like AAC(6')-APH(2''). The 3'-chloro substitution may impede phosphorylation or acetylation at this site .

Dideoxykanamycin

- Structure : 3',4'-dideoxykanamycin (as inferred from ).

- Unlike this compound, the absence of a chlorine substituent may result in weaker steric hindrance against resistance enzymes .

3'-Deoxy-3'-azidothymidine (AZT)

- Structure : A thymidine analog with 3'-azido and deoxy modifications ().

- Functional Parallels :

- The 3'-azido group in AZT confers stability against phosphatases and reduces cytotoxicity compared to parent nucleosides. Similarly, the 3'-chloro group in this compound may improve metabolic stability.

- AZT’s anti-HIV activity (EC50 = 0.01 µM) highlights how 3' modifications can optimize therapeutic indices .

3'-Deoxy-3'-[18F]fluorothymidine (18F-FLT)

- Structure : A PET imaging agent with 3'-fluoro and deoxy modifications ().

- Relevance :

- Fluorine’s small size and high electronegativity enable efficient cellular uptake and retention, as seen in 18F-FLT’s superior tumor visualization compared to 11C-4DST.

- By analogy, 3'-chloro substitution in kanamycin may balance steric effects and electronic interactions, influencing bacterial uptake or ribosomal binding .

Comparative Analysis Table

Mechanistic and Pharmacokinetic Insights

- Resistance Mechanisms: The 3'-chloro group may sterically block phosphorylation by APH(3') enzymes, a common resistance pathway in aminoglycosides. Evidence from dideoxykanamycin suggests that deoxygenation alone reduces enzyme recognition .

- Toxicity : Pronucleotides with 3' modifications (e.g., AZT derivatives) exhibit lower cytotoxicity, implying that halogen or bulky substituents at this position may mitigate off-target effects in eukaryotic cells .

- Biodistribution : Lessons from 18F-FLT indicate that 3' substituents influence tissue penetration and retention. Chlorine’s hydrophobicity compared to fluorine could alter the cellular uptake of this compound in bacteria .

Q & A

Q. What are the established synthetic pathways for 3'-Deoxy-3'-chlorokanamycin A, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves selective dehydroxy-chlorination of secondary alcohols in glycosides. A key method employs potassium hydrogen difluoride (KHF₂) in ethylene glycol at elevated temperatures (150°C for 3.5 hours) to introduce the chlorine substituent at the 3'-position . Critical parameters include temperature control to minimize side reactions (e.g., formation of 2-deoxy-2-fluoroaltrose derivatives) and solvent selection to stabilize intermediates . Yield optimization often requires iterative adjustments to reaction time and stoichiometry, with purity assessed via HPLC or NMR .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?

- NMR : ¹H and ¹³C NMR are essential for confirming regioselective chlorination at the 3'-position. Key signals include downfield shifts for the 3'-Cl-bearing carbon (~85-90 ppm in ¹³C NMR) and coupling patterns in ¹H NMR .

- HPLC : Reverse-phase chromatography with UV detection (210-220 nm) is standard for purity analysis. Mobile phases often combine acetonitrile and ammonium acetate buffers .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and detects halogen isotopic patterns .

Q. What are the primary biological targets of this compound, and how does its mechanism differ from parent compounds like kanamycin A?

this compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. The 3'-Cl substitution reduces susceptibility to aminoglycoside-modifying enzymes (e.g., phosphotransferases) compared to kanamycin A, enhancing activity against resistant strains like Escherichia coli and Staphylococcus aureus . Minimum inhibitory concentration (MIC) assays in nutrient broth media are standard for evaluating potency .

Advanced Research Questions

Q. How can conflicting data on the antibacterial efficacy of this compound be resolved?

Discrepancies in MIC values across studies may arise from variations in bacterial strain genetic backgrounds, growth media composition, or assay protocols. To address this:

Q. What strategies optimize the regioselectivity of chlorination in this compound synthesis?

Regioselectivity challenges stem from competing reactions at the 2' and 3' hydroxyl groups. Solutions include:

- Protecting Group Chemistry : Temporarily block non-target hydroxyls with benzyl or acetyl groups during synthesis .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic displacement at the 3'-position .

- Catalytic Additives : Crown ethers or phase-transfer catalysts enhance reaction specificity .

Q. How can molecular modeling guide the design of this compound derivatives with improved pharmacokinetics?

- Docking Studies : Simulate binding to ribosomal RNA targets (e.g., 16S rRNA) to predict affinity changes from structural modifications .

- ADME Prediction : Use software like Schrödinger’s QikProp to estimate logP, solubility, and plasma protein binding for new derivatives .

- Toxicity Profiling : Apply in silico tools (e.g., ProTox-II) to assess potential nephrotoxicity linked to aminoglycoside accumulation .

Q. What experimental controls are critical when assessing this compound’s ototoxicity in preclinical models?

- Positive Controls : Compare with known ototoxic aminoglycosides (e.g., gentamicin) .

- Histopathological Validation : Use cochlear hair cell staining (e.g., phalloidin) to quantify damage in rodent models .

- Pharmacokinetic Monitoring : Measure serum and inner ear drug concentrations via LC-MS to correlate exposure with toxicity .

Methodological Guidance

Q. How should researchers design dose-response studies to evaluate this compound’s therapeutic index?

- Dose Range : Test 4-6 concentrations spanning 0.5× to 8× the MIC .

- Endpoint Selection : Combine bacterial kill curves (time-kill assays) with cytotoxicity assays (e.g., HEK293 cell viability) .

- Statistical Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ (efficacy) and IC₅₀ (toxicity) .

Q. What are best practices for synthesizing and handling this compound derivatives under GHS-compliant conditions?

- Safety Protocols : Wear EN 166-certified goggles, nitrile gloves, and flame-resistant lab coats. Use fume hoods for reactions involving volatile chlorinating agents .

- Waste Disposal : Neutralize halogenated byproducts with sodium bicarbonate before disposal .

- Documentation : Maintain reaction logs with parameters (temperature, pressure) and incident reports per ISO 9001 standards .

Data Interpretation and Reporting

Q. How can contradictory NMR data for this compound intermediates be reconciled?

Ambiguities in spectral assignments often arise from conformational flexibility or impurities. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.